molecular formula C16H16F2N4O2 B7095362 6-(difluoromethyl)-N-[4-(propan-2-ylcarbamoyl)phenyl]pyrimidine-4-carboxamide

6-(difluoromethyl)-N-[4-(propan-2-ylcarbamoyl)phenyl]pyrimidine-4-carboxamide

Cat. No.: B7095362
M. Wt: 334.32 g/mol
InChI Key: ARRYLGSOGJFWHW-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)-N-[4-(propan-2-ylcarbamoyl)phenyl]pyrimidine-4-carboxamide is a synthetic organic compound characterized by the presence of a difluoromethyl group and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of pharmaceuticals targeting various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(difluoromethyl)-N-[4-(propan-2-ylcarbamoyl)phenyl]pyrimidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to ensure consistent product quality.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the compound meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)-N-[4-(propan-2-ylcarbamoyl)phenyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or pyrimidine rings, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and boronic acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(Difluoromethyl)-N-[4-(propan-2-ylcarbamoyl)phenyl]pyrimidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating diseases such as cancer, due to its ability to inhibit specific enzymes or receptors.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.

    Chemical Biology: It serves as a tool compound to probe the function of biological targets and to validate drug targets.

    Industrial Applications: The compound may be used in the development of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(difluoromethyl)-N-[4-(propan-2-ylcarbamoyl)phenyl]pyrimidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to inhibition or modulation of their activity. This can result in therapeutic effects, such as the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    6-(Trifluoromethyl)-N-[4-(propan-2-ylcarbamoyl)phenyl]pyrimidine-4-carboxamide: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    6-(Methyl)-N-[4-(propan-2-ylcarbamoyl)phenyl]pyrimidine-4-carboxamide: Similar structure but with a methyl group instead of a difluoromethyl group.

Uniqueness

The presence of the difluoromethyl group in 6-(difluoromethyl)-N-[4-(propan-2-ylcarbamoyl)phenyl]pyrimidine-4-carboxamide imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its pharmacokinetic profile and therapeutic potential compared to similar compounds.

Properties

IUPAC Name

6-(difluoromethyl)-N-[4-(propan-2-ylcarbamoyl)phenyl]pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N4O2/c1-9(2)21-15(23)10-3-5-11(6-4-10)22-16(24)13-7-12(14(17)18)19-8-20-13/h3-9,14H,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRYLGSOGJFWHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=NC=NC(=C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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